3-Cyclopropoxy-6-iodo-2-isopropylpyridine
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Overview
Description
3-Cyclopropoxy-6-iodo-2-(propan-2-yl)pyridine is an organic compound with the molecular formula C11H14INO and a molecular weight of 303.14 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and an isopropyl group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-6-iodo-2-(propan-2-yl)pyridine typically involves the following steps:
Cyclopropylation: Introduction of the cyclopropoxy group to the pyridine ring.
Iodination: Incorporation of the iodine atom at the 6th position of the pyridine ring.
Isopropylation: Addition of the isopropyl group at the 2nd position of the pyridine ring.
These reactions are carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of 3-Cyclopropoxy-6-iodo-2-(propan-2-yl)pyridine involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-6-iodo-2-(propan-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
The major products formed from these reactions include various substituted pyridines, cyclopropyl derivatives, and coupled products with extended carbon chains .
Scientific Research Applications
3-Cyclopropoxy-6-iodo-2-(propan-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-6-iodo-2-(propan-2-yl)pyridine involves its interaction with molecular targets through various pathways:
Binding to Receptors: The compound can bind to specific receptors or enzymes, modulating their activity.
Pathway Modulation: It can influence biochemical pathways by acting as an agonist or antagonist.
Chemical Interactions: The presence of reactive functional groups allows it to participate in chemical reactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-2-iodo-6-(propan-2-yl)pyridine: A closely related compound with similar functional groups but different substitution patterns.
2-Isopropyl-6-iodopyridine: Lacks the cyclopropoxy group, leading to different chemical properties and reactivity.
Properties
Molecular Formula |
C11H14INO |
---|---|
Molecular Weight |
303.14 g/mol |
IUPAC Name |
3-cyclopropyloxy-6-iodo-2-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14INO/c1-7(2)11-9(14-8-3-4-8)5-6-10(12)13-11/h5-8H,3-4H2,1-2H3 |
InChI Key |
JIPYLAYHJXFLFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=N1)I)OC2CC2 |
Origin of Product |
United States |
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